2-[[4-(trifluoromethoxy)phenyl]methyl]-3,4-dihydro-1H-isoquinoline;hydrochloride
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Overview
Description
2-[[4-(trifluoromethoxy)phenyl]methyl]-3,4-dihydro-1H-isoquinoline;hydrochloride is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a dihydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(trifluoromethoxy)phenyl]methyl]-3,4-dihydro-1H-isoquinoline;hydrochloride typically involves the following steps:
Formation of the trifluoromethoxyphenyl intermediate: This can be achieved through the reaction of a phenyl compound with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under suitable conditions.
Coupling with dihydroisoquinoline: The trifluoromethoxyphenyl intermediate is then coupled with a dihydroisoquinoline derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(trifluoromethoxy)phenyl]methyl]-3,4-dihydro-1H-isoquinoline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group or the phenyl ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[[4-(trifluoromethoxy)phenyl]methyl]-3,4-dihydro-1H-isoquinoline;hydrochloride has several scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of various bioactive molecules, including potential drug candidates.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Materials Science: It is investigated for its properties in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[[4-(trifluoromethoxy)phenyl]methyl]-3,4-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The dihydroisoquinoline moiety may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethoxy)phenyl derivatives: These compounds share the trifluoromethoxy group and exhibit similar chemical properties.
Dihydroisoquinoline derivatives: Compounds with similar dihydroisoquinoline structures but different substituents on the phenyl ring.
Uniqueness
2-[[4-(trifluoromethoxy)phenyl]methyl]-3,4-dihydro-1H-isoquinoline;hydrochloride is unique due to the presence of both the trifluoromethoxy group and the dihydroisoquinoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]methyl]-3,4-dihydro-1H-isoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO.ClH/c18-17(19,20)22-16-7-5-13(6-8-16)11-21-10-9-14-3-1-2-4-15(14)12-21;/h1-8H,9-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITFZXXKDXNFTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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